4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the tert-butyl group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and high-throughput screening of catalysts, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-fluorophenyl)benzamide
- 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide
- 4-tert-butyl-N-(3,4-dichlorophenyl)benzamide
Uniqueness
4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C20H19FN2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H19FN2O2/c1-20(2,3)15-8-4-14(5-9-15)19(24)22-18-12-17(23-25-18)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,24) |
InChI Key |
KTZKDTSNWYLYED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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